プロピネブ

概要

説明

Propineb is a protectant foliar-applied fungicide with long residual activity. It belongs to the dithiocarbamate group of compounds and is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti . Propineb is effective in controlling blight on potatoes and tomatoes, downy mildew on hops and vines, apple scab, blue mould on tobacco, and Sigatoka disease of bananas .

科学的研究の応用

Propineb has a wide range of scientific research applications, including:

作用機序

Target of Action

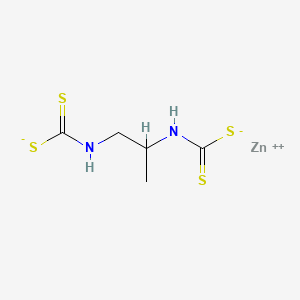

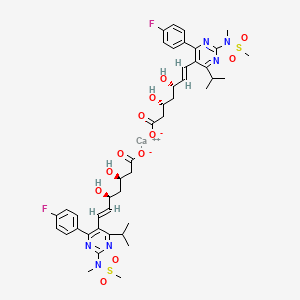

Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .

Mode of Action

Propineb interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of Propineb prevents the development of resistance in the fungi .

Biochemical Pathways

Propineb is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .

Pharmacokinetics

In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .

Result of Action

The result of Propineb’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propineb. It is known that Propineb has been tested in field development trials which demonstrated efficacious activity

生化学分析

Biochemical Properties

Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .

Cellular Effects

The effects of Propineb on cells and cellular processes are complex. It influences cell function by interacting with various cellular components

Molecular Mechanism

Propineb exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of Propineb is still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propineb change over time. It has been observed that Propineb decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Propineb is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Propineb within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions

Propineb is synthesized by adding water and 1,2-propane diamine to a reaction kettle, followed by the simultaneous dropwise addition of carbon disulfide and ammonia water to obtain a propineb solution. Hydrochloric acid is then added dropwise to adjust the pH of the solution to 7-7.5. A zinc salt solution is added dropwise to form a propineb slurry, which is subjected to solid-liquid separation to obtain a wet propineb product. The wet product is then dried to produce technical-grade propineb .

Industrial Production Methods

In industrial settings, propineb is produced using high-performance liquid chromatography (HPLC) with UV detection and external standardization. The process involves the preparation of calibration solutions and the use of specific chromatographic conditions to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

Propineb undergoes various chemical reactions, including:

Oxidation: Propineb can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can alter the chemical structure of propineb, leading to the formation of different derivatives.

Substitution: Substitution reactions involve the replacement of one or more atoms in the propineb molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of propineb include ethylenediaminetetraacetic acid (EDTA), hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of propineb depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

類似化合物との比較

Propineb is part of the dithiocarbamate family of fungicides, which includes other compounds such as:

Zineb: Similar to propineb, zineb is used as a fungicide to control fungal infections in crops.

Maneb: Another dithiocarbamate fungicide, maneb is used to protect crops from fungal diseases.

Thiram: Thiram is used as a fungicide and seed treatment to control soil fungi.

Propineb is unique among these compounds due to its specific chemical structure and its effectiveness in controlling a wide range of fungal infections in various crops .

特性

CAS番号 |

12071-83-9 |

|---|---|

分子式 |

C5H8N2S4Zn |

分子量 |

289.8 g/mol |

IUPAC名 |

zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |

InChIキー |

KKMLIVYBGSAJPM-UHFFFAOYSA-L |

SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

正規SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

外観 |

Solid powder |

Key on ui other cas no. |

12071-83-9 |

物理的記述 |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

9016-72-2 |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |

蒸気圧 |

0.0000016 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

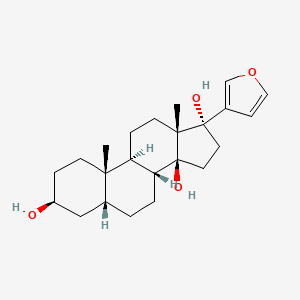

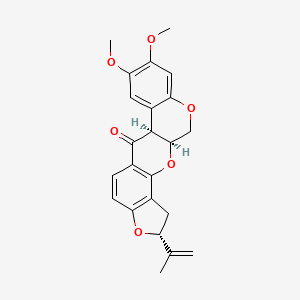

![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)